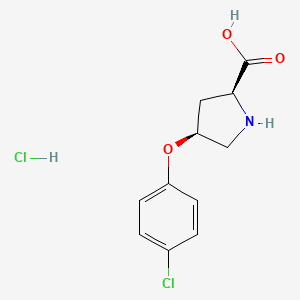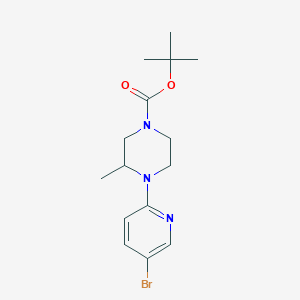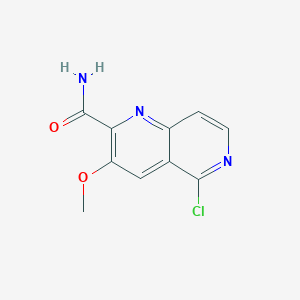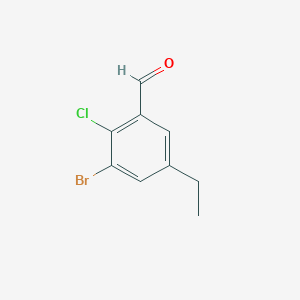
Boc-L-Glu(Bzl)-PAM resin (100-200 mesh)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the Molecular Design Limited (MDL) number MFCD00801194 is known as Boc-L-glutamic acid gamma-benzyl ester Merrifield resin. This compound is a derivative of L-glutamic acid, a naturally occurring amino acid, and is used primarily in peptide synthesis. The resin is designed to facilitate the solid-phase synthesis of peptides, which are chains of amino acids linked by peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin is synthesized through a series of chemical reactions. The process typically involves the protection of the amino group of L-glutamic acid with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the gamma-carboxyl group with benzyl alcohol. The resulting compound is then attached to a Merrifield resin, which is a polystyrene resin functionalized with chloromethyl groups. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of Boc-L-glutamic acid gamma-benzyl ester Merrifield resin involves large-scale chemical reactors and automated synthesis equipment. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The resin is typically produced in batches, with each batch undergoing rigorous testing for chemical composition and performance in peptide synthesis applications.
化学反应分析
Types of Reactions
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups on the Merrifield resin can react with nucleophiles, such as amines, to form covalent bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free amino group.
Ester Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Dichloromethane (DCM): Used as a solvent in many of the coupling reactions.
Dicyclohexylcarbodiimide (DCC): A coupling agent used to facilitate the formation of peptide bonds.
Trifluoroacetic Acid (TFA): Used for the deprotection of the Boc group.
Hydrochloric Acid (HCl): Used for the hydrolysis of the benzyl ester group.
Major Products Formed
Peptides: The primary products formed using Boc-L-glutamic acid gamma-benzyl ester Merrifield resin are peptides, which are synthesized through sequential coupling of amino acids.
Free Amino Acids: After deprotection and cleavage from the resin, free amino acids or peptides with exposed functional groups are obtained.
科学研究应用
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a solid support for the synthesis of peptides, which are important in drug development, biochemical research, and therapeutic applications.
Protein Engineering: Facilitates the synthesis of peptide fragments for the study of protein structure and function.
Drug Discovery: Used in the synthesis of peptide-based drugs and in the screening of peptide libraries for potential therapeutic candidates.
Bioconjugation: Employed in the attachment of peptides to other biomolecules for the development of bioconjugates used in diagnostics and therapeutics.
作用机制
The mechanism of action of Boc-L-glutamic acid gamma-benzyl ester Merrifield resin involves its role as a solid support in peptide synthesis. The resin provides a stable platform for the sequential addition of amino acids, allowing for the controlled synthesis of peptides. The Boc protecting group prevents unwanted side reactions during the synthesis, and its removal exposes the free amino group for further coupling reactions. The benzyl ester group serves as a temporary protecting group for the carboxyl group, which can be removed to yield the final peptide product.
相似化合物的比较
Similar Compounds
Boc-L-phenylalanine Merrifield Resin: Similar in structure and function, used for the synthesis of peptides containing phenylalanine.
Boc-L-lysine Merrifield Resin: Used for the synthesis of peptides containing lysine, with similar protecting groups and resin attachment.
Fmoc-L-glutamic acid gamma-benzyl ester Merrifield Resin: Uses a different protecting group (Fmoc) but serves a similar purpose in peptide synthesis.
Uniqueness
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin is unique due to its specific combination of protecting groups and resin attachment, which provides stability and versatility in peptide synthesis. The Boc group offers ease of removal under mild acidic conditions, while the benzyl ester group provides temporary protection for the carboxyl group, allowing for selective deprotection and further functionalization.
属性
分子式 |
C17H23NO5 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
benzyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-14(11-19)9-10-15(20)22-12-13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3,(H,18,21)/t14-/m0/s1 |
InChI 键 |
YXFDDMHHXOWHKA-AWEZNQCLSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C=O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B13908249.png)


![(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13908265.png)
![1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13908271.png)



![[cis-2-Methoxycyclobutyl]methanol](/img/structure/B13908294.png)

![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)

![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)
